molecular formula C17H16ClN3O3 B2665186 (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide CAS No. 391877-93-3

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide

Cat. No.: B2665186
CAS No.: 391877-93-3
M. Wt: 345.78
InChI Key: NSHWLNNYQLYJEC-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is a synthetic organic compound characterized by the presence of a chlorobenzylidene group, a hydrazinyl moiety, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the oxoethyl and methoxybenzamide groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

Scientific Research Applications

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-24-15-4-2-3-13(9-15)17(23)19-11-16(22)21-20-10-12-5-7-14(18)8-6-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHWLNNYQLYJEC-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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